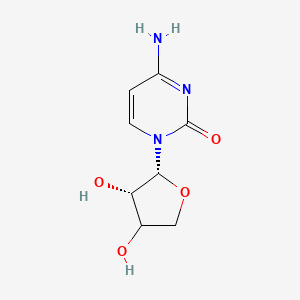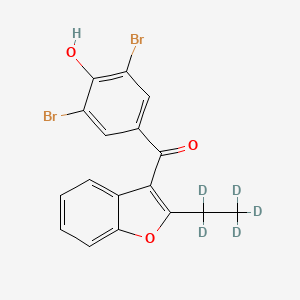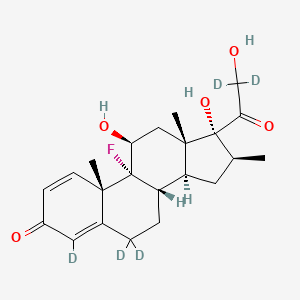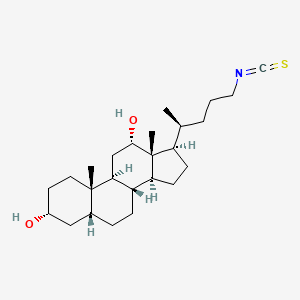
Methyl |A-D-glucopyranoside-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl α-D-glucopyranoside-13C is a labeled compound used in various scientific research applications. It is a derivative of glucose, where the hydrogen atom at the anomeric carbon is replaced by a methyl group, and the carbon-13 isotope is incorporated into the molecule. This compound is often used in studies involving carbohydrate metabolism, structural biology, and NMR spectroscopy due to its unique isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl α-D-glucopyranoside-13C can be synthesized through the methylation of α-D-glucose using methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolve α-D-glucose in methanol.
- Add an acid catalyst, such as hydrochloric acid or sulfuric acid, to the solution.
- Heat the mixture under reflux conditions for several hours.
- Neutralize the reaction mixture with a base, such as sodium bicarbonate.
- Purify the product through crystallization or chromatography.
Industrial Production Methods
Industrial production of methyl α-D-glucopyranoside-13C follows similar steps but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl α-D-glucopyranoside-13C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy sugars.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of glucuronic acid or gluconic acid.
Reduction: Formation of deoxyglucose derivatives.
Substitution: Formation of halogenated or alkylated glucose derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl α-D-glucopyranoside-13C is widely used in scientific research, including:
Chemistry: Used as a model compound in carbohydrate chemistry studies.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Used in research on glucose transport and metabolism in cells.
Industry: Utilized in the production of labeled compounds for NMR spectroscopy and other analytical techniques.
Wirkmechanismus
The mechanism of action of methyl α-D-glucopyranoside-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 isotope labeling allows researchers to track the compound’s metabolic fate using NMR spectroscopy. The molecular targets include enzymes involved in glycolysis, gluconeogenesis, and other carbohydrate metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl β-D-glucopyranoside: Similar structure but with a different anomeric configuration.
Methyl α-D-galactopyranoside: Similar structure but with a different sugar moiety.
Methyl α-D-mannopyranoside: Similar structure but with a different sugar moiety.
Uniqueness
Methyl α-D-glucopyranoside-13C is unique due to its isotopic labeling, which allows for detailed studies of carbohydrate metabolism and enzyme activity. The incorporation of the carbon-13 isotope provides a valuable tool for researchers using NMR spectroscopy to investigate molecular structures and dynamics.
Eigenschaften
Molekularformel |
C7H14O6 |
|---|---|
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1/i7+1 |
InChI-Schlüssel |
HOVAGTYPODGVJG-HAOKITBKSA-N |
Isomerische SMILES |
CO[13C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)









![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)


